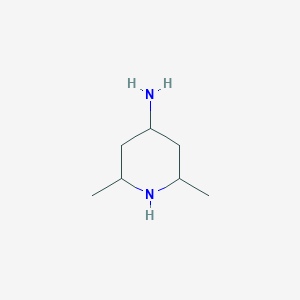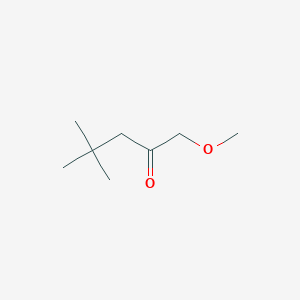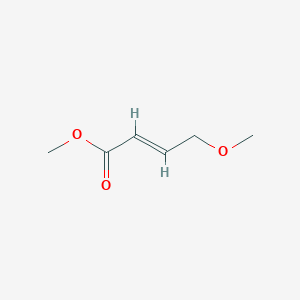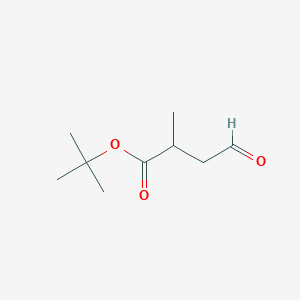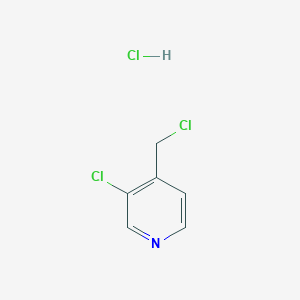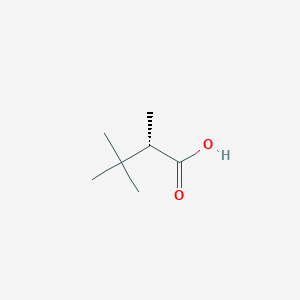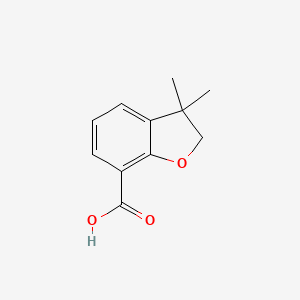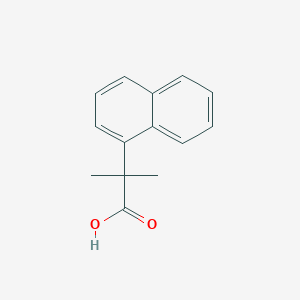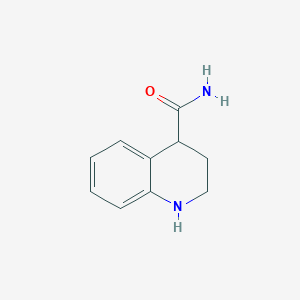
1,2,3,4-Tetrahydroquinoline-4-carboxamide
Übersicht
Beschreibung
1,2,3,4-Tetrahydroquinoline-4-carboxamide is a chemical compound . It has been used in in vivo studies to reduce tumor growth in animal models of cancer.
Synthesis Analysis
The synthesis of this compound involves a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . The InChI code for this compound is 1S/C10H12N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-4,8,12H,5-6H2,(H2,11,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 176.22 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
THQC has a variety of applications in scientific research. It has been used in studies of enzyme-catalyzed reactions, as a model compound for studying the mechanisms of enzyme-catalyzed reactions, and as a tool for studying the effects of drugs on enzymes. Additionally, THQC has been used to investigate the effects of drugs on cell membranes and to study the effects of drugs on the nervous system.
Wirkmechanismus
Target of Action
The primary target of 1,2,3,4-Tetrahydroquinoline-4-carboxamide is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
This compound acts as an AMPD2 inhibitor . It induces allosteric modulation, causing a conformational change in the enzyme . This change prevents AMP from binding to the substrate pocket .
Biochemical Pathways
The compound’s interaction with AMPD2 affects the adenosine monophosphate (AMP) pathway . By inhibiting AMPD2, it disrupts the conversion of AMP to inosine monophosphate (IMP), potentially affecting energy homeostasis and immune responses .
Result of Action
The inhibition of AMPD2 by this compound could lead to changes in energy homeostasis and immune responses . .
Vorteile Und Einschränkungen Für Laborexperimente
The use of THQC in laboratory experiments has several advantages. It is a relatively simple and efficient compound to synthesize, and it is relatively stable and non-toxic, making it a safe compound to use in laboratory experiments. Additionally, due to its unique four-ring structure, THQC can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to using THQC in laboratory experiments. For example, it is not a very potent compound, so it may not be suitable for studies of highly sensitive biochemical and physiological processes.
Zukünftige Richtungen
There are a variety of potential future directions for the use of THQC in scientific research. For example, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on other physiological processes, such as metabolism and hormone regulation. Additionally, it could be used to study the effects of drugs on the brain, particularly in relation to neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, THQC could be used to study the effects of drugs on cancer cells, as well as the effects of drugs on other diseases, such as diabetes and cardiovascular disease. Finally, THQC could be used to study the effects of drugs on the environment and to develop new drugs with fewer side effects.
Biochemische Analyse
Biochemical Properties
1,2,3,4-Tetrahydroquinoline-4-carboxamide plays a significant role in biochemical reactions due to its structural properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and neurodegenerative pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzyme, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to impact pathways related to oxidative stress and apoptosis . It can alter the expression of genes involved in these pathways, leading to changes in cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to changes in the transcriptional activity of specific genes, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, making it essential to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-4,8,12H,5-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGILIZHOSZUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




